molecular formula C16H20FNO2S B2869889 1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1705538-32-4

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2869889
CAS No.: 1705538-32-4
M. Wt: 309.4
InChI Key: ILNCBWSNRKQRAW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a fluorophenyl group, and a methoxytetrahydrothiophenyl moiety, making it a unique structure with interesting chemical properties.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: It could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and methoxytetrahydrothiophenyl groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as those containing cyclopropane rings, fluorophenyl groups, or methoxytetrahydrothiophenyl moieties. These comparisons can highlight the unique properties and potential advantages of this compound over others. Similar compounds may include:

  • 1-(4-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclopropanecarboxamide
  • 1-(4-fluorophenyl)-N-((3-hydroxytetrahydrothiophen-3-yl)methyl)cyclopropanecarboxamide

These comparisons can help researchers understand the structure-activity relationships and guide the design of new compounds with improved properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2S/c1-20-15(8-9-21-11-15)10-18-14(19)16(6-7-16)12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCBWSNRKQRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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